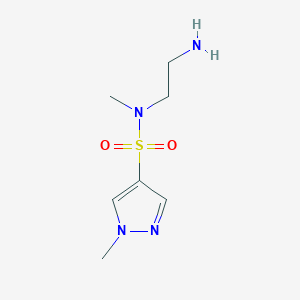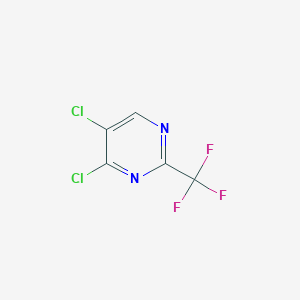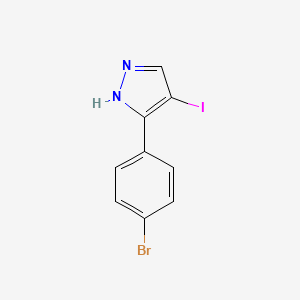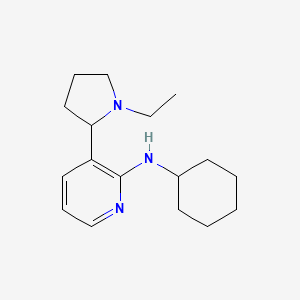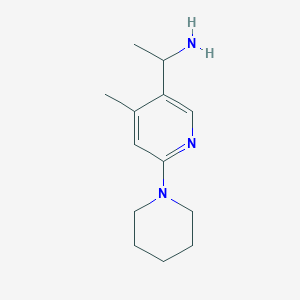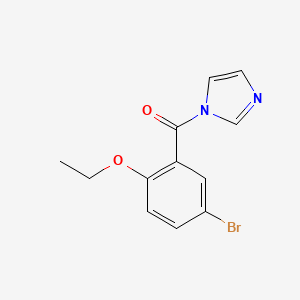
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is an organic compound that features a brominated phenyl ring, an ethoxy group, and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Imidazole Introduction: The brominated intermediate is then reacted with imidazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and imidazole moiety can participate in binding interactions, influencing the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-methoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(5-Chloro-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Bromo-2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the brominated phenyl ring and the imidazole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H11BrN2O2 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
(5-bromo-2-ethoxyphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-11-4-3-9(13)7-10(11)12(16)15-6-5-14-8-15/h3-8H,2H2,1H3 |
Clé InChI |
GBBVPLHTDJFFQE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
